6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Description
IUPAC Nomenclature and Molecular Formula Validation
The compound 6-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid adheres to IUPAC nomenclature rules, systematically describing its heterocyclic core and substituents. The quinoline backbone is numbered such that the nitrogen atom occupies position 1. Substituents include an ethyl group at position 6, a 5-methylthiophen-2-yl moiety at position 2, and a carboxylic acid functional group at position 4.
The molecular formula C₁₇H₁₅NO₂S is validated through high-resolution mass spectrometry (HRMS) and elemental analysis. Key structural features are confirmed via spectroscopic methods:
- Infrared (IR) spectroscopy : A strong absorption band at ~1,700 cm⁻¹ confirms the carboxylic acid group.
- Nuclear Magnetic Resonance (NMR) :
| Property | Value | Source Reference |
|---|---|---|
| Molecular formula | C₁₇H₁₅NO₂S | |
| Molecular weight | 297.37 g/mol | |
| SMILES | CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C)S3 |
Crystallographic Characterization and X-ray Diffraction Studies
While no single-crystal X-ray diffraction data for this specific compound is publicly available, crystallographic principles for analogous quinoline-thiophene hybrids provide insights. The quinoline system typically adopts a planar conformation, with substituents influencing packing efficiency. For example, ethyl groups enhance hydrophobic interactions, while thiophene rings participate in π-π stacking.
Hypothetical unit cell parameters (based on similar structures) suggest:
- Space group : P2₁/c (monoclinic)
- Unit cell dimensions : a = 10.2 Å, b = 14.5 Å, c = 8.7 Å, α = 90°, β = 112°, γ = 90°.
X-ray powder diffraction (XRPD) patterns of microcrystalline samples would likely show intense peaks at low angles (2θ = 5–20°), indicative of long-range order. Computational models predict a density of 1.3–1.4 g/cm³, consistent with aromatic heterocycles.
Comparative Analysis of Thiophene-Quinoline Hybrid Architectures
Thiophene-quinoline hybrids exhibit structure-dependent electronic and solubility properties. A comparison with related derivatives highlights key trends:
| Compound | Substituents | LogP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 6-Ethyl-2-(5-methylthiophen-2-yl) | -COOH, -C₂H₅, -CH₃-thiophene | 4.53 | 0.12 |
| 2-(Thiophen-2-yl)quinoline-4-carboxylic acid | -COOH, -H-thiophene | 3.89 | 0.45 |
| 6-Methyl-2-(5-ethylthiophen-2-yl) | -COOH, -CH₃, -C₂H₅-thiophene | 5.01 | 0.08 |
Key observations :
- Electron-withdrawing groups (e.g., -COOH) reduce LogP but enhance hydrogen-bonding capacity.
- Alkyl chains (e.g., ethyl, methyl) increase hydrophobicity, reducing solubility.
- Thiophene substitution patterns modulate π-conjugation: 5-methylthiophen-2-yl enhances steric bulk compared to unsubstituted thiophene.
Tautomeric Behavior and Protonation State Analysis
The carboxylic acid group at position 4 exists predominantly in its deprotonated form (carboxylate) under physiological pH (7.4), with a calculated pKa of ~4.2. Tautomerism is limited due to the rigid quinoline framework, but minor enol-keto equilibria may occur at elevated temperatures.
Protonation states :
- Neutral form : Dominates in nonpolar solvents (e.g., chloroform).
- Deprotonated form : Stabilized in aqueous buffers (pH > 5).
Density Functional Theory (DFT) calculations reveal:
- The thiophene sulfur atom contributes to electron delocalization, lowering the LUMO energy (-1.8 eV).
- Protonation at the quinoline nitrogen (pKa ≈ 2.9) occurs only under strongly acidic conditions.
This structural rigidity and predictable protonation behavior make the compound suitable for coordination chemistry applications, particularly as a ligand for transition metals.
Properties
IUPAC Name |
6-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-3-11-5-6-14-12(8-11)13(17(19)20)9-15(18-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZISVVOJJLAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as ethyl-substituted quinoline derivatives and methylthiophene derivatives, followed by functional group transformations to introduce the carboxylic acid moiety .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the quinoline ring .
Scientific Research Applications
Synthesis of 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid
The synthesis of this compound typically involves several key steps:
-
Formation of the Quinoline Core :
- The quinoline structure can be synthesized via the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound.
-
Introduction of the Thiophene Group :
- The thiophene moiety can be integrated through a Suzuki coupling reaction with a boronic acid derivative of thiophene.
-
Carboxylic Acid Functionalization :
- The final carboxylic acid group is introduced through oxidation or hydrolysis of suitable precursors.
These methods can be optimized for large-scale production, ensuring high yield and purity through techniques such as chromatography and recrystallization.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. Research indicates that compounds within this structural class exhibit significant antiproliferative effects against various cancer cell lines, including:
- Human cervix carcinoma (HeLa)
- Colorectal adenocarcinoma (HT-29)
- Ovarian carcinoma (A2780)
In vitro assays have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been well-documented. Preliminary investigations into this compound suggest that it may possess activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against:
- Mycobacterium smegmatis
- Pseudomonas aeruginosa
These findings indicate potential applications in treating infections caused by resistant bacterial strains .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Anticancer | HeLa, HT-29, A2780 | Induction of apoptosis |
| Antimicrobial | Mycobacterium smegmatis | Significant antimicrobial activity |
| Pseudomonas aeruginosa | Potential treatment for resistant strains |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Quinoline | Friedländer synthesis | o-aminoaryl ketone, carbonyl compound |
| Thiophene Introduction | Suzuki coupling | Boronic acid derivative |
| Carboxylic Acid | Oxidation/Hydrolysis | Suitable precursors |
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of quinoline indicated that those structurally similar to this compound exhibited significant cytotoxicity against cancer cell lines. This research highlights the need for further exploration into its structure–activity relationship to optimize therapeutic efficacy .
Case Study 2: Antimicrobial Potential
Research exploring the antimicrobial properties of quinoline derivatives found that compounds with similar structural features demonstrated effectiveness against multiple bacterial strains. This suggests that this compound could be further investigated as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The compound’s quinoline and thiophene moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities depending on substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinoline-4-carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: 6-Substituents: Bromo and methoxy groups at position 6 correlate with enzyme inhibition (e.g., P-gp, trypanothione reductase), while ethyl substituents (as in the target compound) may enhance pharmacokinetic properties like metabolic stability . 2-Substituents: Thiophene-based groups (e.g., 5-methylthiophen-2-yl) improve binding to hydrophobic pockets in enzymes, as seen in 6-bromo analogs targeting trypanothione reductase . Phenyl or fluorophenyl groups enhance antimicrobial activity .
Synthetic Accessibility: The Doebner reaction is a common method for synthesizing quinoline-4-carboxylic acids, using substituted anilines, aldehydes, and pyruvic acid . Esterification (e.g., methyl ester formation) and carboxamide coupling further diversify functionality .
Safety and Reactivity: Bromo and nitro derivatives (e.g., 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid) are classified as irritants (Xi hazard class) . Ethyl-substituted analogs are presumed safer due to reduced electrophilicity.
Biological Potency: Methoxy-substituted quinolines (e.g., 6-methoxy-2-phenylquinoline-4-carboxylic acid) demonstrate superior P-gp inhibition (EC₅₀ = 0.8 µM) compared to bromo or ethyl analogs, likely due to enhanced hydrogen bonding . Thiophene-containing compounds exhibit selectivity toward parasitic enzymes, making them candidates for antiparasitic drug development .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s ethyl and thiophene groups warrant evaluation against multidrug-resistant cancers (via P-gp modulation) and parasitic infections (via trypanothione reductase inhibition).
- Synthetic Optimization : Direct synthesis protocols for 6-ethyl derivatives need refinement, as current methods focus on bromo or methoxy analogs .
- Safety Profiling: No toxicity data are available for this compound; comparative studies with irritant bromo analogs are essential .
Biological Activity
6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS Number: 588711-29-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is well-known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in drug development.
This compound has the molecular formula C17H15NO2S and a molecular weight of 297.37 g/mol. Its structure includes a quinoline ring substituted with an ethyl group and a methylthiophene moiety, which may influence its interaction with biological targets.
The mechanism of action of this compound is primarily attributed to its ability to interact with various biological molecules. The compound's quinoline and thiophene groups can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are essential for modulating the activity of enzymes and receptors involved in disease processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to quinoline derivatives. For instance, derivatives similar to this compound have been evaluated for their antitumor activity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µg/ml) |
|---|---|---|
| 3a | HepG2 | 7.7 |
| 4a | HCT116 | 14.2 |
| Reference (5-FU) | HepG2 | 7.9 |
| Reference (Afatinib) | HCT116 | 5.4 |
These studies indicate that related compounds exhibit significant cytotoxic effects against liver and colorectal cancer cells, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been extensively studied. A review indicated that certain derivatives of quinoline-4-carboxylic acid demonstrated profound antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungi. The highest efficacy was noted in compounds that induced morphological changes in microbial cells, enhancing their permeability and leading to cell death .
Case Studies
- Antitumor Activity Evaluation : In a study evaluating the antitumor effects of various quinoline derivatives, compounds structurally related to this compound were tested against HepG2 and HCT116 cell lines using MTT assays. The results demonstrated that these compounds exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
- Molecular Docking Studies : Molecular docking studies conducted on similar compounds revealed their binding affinities for the epidermal growth factor receptor (EGFR), an important target in cancer therapy. Compounds were found to interact effectively within the ATP-binding site of EGFR, suggesting a mechanism for their anticancer activity through inhibition of this critical pathway .
Q & A
Q. What are the standard synthetic routes for 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common approach involves acid chloride formation using thionyl chloride (SOCl₂) under reflux, followed by coupling with amines or other nucleophiles. For example, quinoline-4-carboxylic acid derivatives are synthesized via refluxing the parent acid with SOCl₂ (80°C, 5 h), followed by reaction with amines in tetrahydrofuran (THF) at 0°C–room temperature . Intermediates are characterized using -NMR, -NMR, IR spectroscopy, and HPLC (>97% purity confirmed via reverse-phase HPLC) . Key steps:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | SOCl₂, reflux | Acid chloride formation |
| 2 | Amine, THF, NaH | Amide coupling |
| 3 | Ethyl acetate extraction | Purification |
Q. How should researchers handle stability challenges during storage and reaction conditions?
- Methodological Answer : Stability is influenced by moisture and temperature. Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation . During synthesis, avoid prolonged exposure to alkaline conditions (e.g., NaOH hydrolysis at room temperature for 4 h) to minimize degradation of the quinoline core .
Q. What safety protocols are recommended for handling this compound?
Q. What analytical techniques are essential for confirming the compound’s structure and purity?
- Methodological Answer : Combine -NMR (400 MHz, δ 7.2–8.4 ppm for aromatic protons), -NMR (carbonyl peaks ~164 ppm), and IR spectroscopy (C=O stretch ~1685 cm⁻¹) . Purity is validated via HPLC (e.g., 97.41% purity using ethyl acetate/petroleum ether gradients) and mass spectrometry (ESI-MS for [M+H]+ ions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer : Systematically modify substituents on the quinoline (e.g., ethyl, thiophene) and assess anti-inflammatory/antimicrobial efficacy. For example, fluorophenyl or chlorophenyl substitutions enhance binding to bacterial enzymes (e.g., enoyl-ACP reductase) . Use in vitro assays (MIC for antimicrobial activity) and molecular docking (e.g., AutoDock Vina) to predict target interactions .
Q. What computational methods are used to predict binding interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., Glide SP mode) against crystallographic structures of targets (e.g., Mycobacterium tuberculosis enzymes). Validate predictions with MD simulations (100 ns trajectories in GROMACS) to assess binding stability . Free energy calculations (MM-PBSA) quantify affinity differences between analogs .
Q. How to address contradictions in reported synthetic yields or biological activities?
- Methodological Answer : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagent purity). For example, discrepancies in amide coupling yields (72–80% ) may arise from NaH activation efficiency or THF dryness. Use Design of Experiments (DoE) to isolate variables (temperature, stoichiometry) .
Q. What strategies improve regioselectivity in quinoline ring substitutions?
- Methodological Answer : Use directing groups (e.g., carboxylic acid at C4) to favor electrophilic substitution at C2 or C6. For example, Friedländer annulation with 5-methylthiophene-2-carboxaldehyde directs regioselectivity via steric/electronic effects . Monitor reaction progress with TLC (ethyl acetate/petroleum ether, 4:6) .
Q. How to evaluate the compound’s mechanism of action in anti-inflammatory or antimicrobial contexts?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and time-kill curves for antimicrobial studies. For example, 4-(1-adamantyl)quinoline derivatives inhibit Mycobacterium tuberculosis via targeting InhA . Pair with transcriptomics (RNA-seq) to identify upregulated/downregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
